N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-3-6-14(7-4-12)18-10-16(22-24-18)11-19(23)21-15-8-5-13(2)17(20)9-15/h3-10H,11H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDDLXVGFAHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated phenyl group and an oxazole moiety. Its molecular formula is with a molecular weight of approximately 321.35 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O |
| Molecular Weight | 321.35 g/mol |
| LogP | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of related compounds, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These results suggest that the compound has promising antibacterial potential, especially against Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxazole ring may play a critical role in binding affinity and selectivity towards bacterial enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. In comparative studies with similar compounds, variations in substituents on the oxazole ring and the phenyl groups were shown to significantly affect potency:
Key Observations:
- Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Methyl Groups : Presence on the phenyl rings contributes to increased antibacterial activity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Methyl Group on Phenyl | Enhanced antibacterial efficacy |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
Notes:
- The 4-methylphenyl group on the oxazole ring enhances hydrophobicity compared to methoxy or furan substituents .
Antiviral and Antimicrobial Activity
- Dorsilurin K (): Exhibits strong docking scores against viral proteins. The oxazole ring in the target compound may mimic similar interactions due to its planar structure and hydrogen-bonding capacity .
- Thiadiazole Derivatives (): Compounds like 5k (melting point 135–136°C) show antimicrobial activity. The target compound’s fluoro and methyl groups may enhance membrane permeability, a critical factor in antimicrobial efficacy .
Receptor Agonist Activity
- Pyridazinone Derivatives (): Act as FPR1/FPR2 agonists.
Q & A
Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between 3-fluoro-4-methylaniline and activated acetic acid derivatives.
- Oxazole ring construction via cyclization of pre-functionalized precursors (e.g., using nitrile oxides or 1,3-dipolar cycloaddition) .
Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reactivity during coupling steps .
- Catalyst use : Palladium catalysts improve cross-coupling efficiency in aryl-oxazole formation .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for amidation) minimizes side reactions .
Validation : Monitor reaction progress via TLC/HPLC and confirm purity with NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine and methyl groups on the phenyl rings, oxazole proton environments) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₀H₁₈FN₂O₂) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly steric interactions between the fluoro-methylphenyl and oxazole moieties .
Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 2.3 (s, CH₃), δ 7.1–7.8 (aryl protons) | Substituent identification |
| HRMS | m/z 337.1352 [M+H]⁺ | Molecular formula confirmation |
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) observed in preliminary assays?
Methodological Answer: Contradictions may arise from:
- Off-target interactions : Fluorophenyl and oxazole groups may bind non-specifically to cellular proteins .
- Assay conditions : Variances in pH, serum concentration, or cell lines affect activity .
Resolution strategies : - Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., cancer vs. normal cells) .
- Mechanistic studies : Use fluorescence polarization or SPR to identify direct molecular targets (e.g., kinase inhibition) .
- Metabolite analysis : LC-MS/MS detects degradation products that may contribute to cytotoxicity .
Q. What computational approaches are recommended for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the oxazole’s π-π stacking and fluorine’s electronegativity .
- MD simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories) .
- QSAR modeling : Correlate substituent variations (e.g., methyl vs. chloro groups) with activity datasets to guide structural optimization .
Case Study : Docking with EGFR kinase (PDB: 1M17) revealed hydrogen bonding between the acetamide carbonyl and Lys721, suggesting anticancer potential .
Q. How should researchers design in vitro and in vivo studies to evaluate its pharmacokinetic (PK) properties?
Methodological Answer:
- In vitro :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- In vivo :
- Oral bioavailability : Administer in rodent models and measure plasma concentration-time profiles .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in organs .
Key Parameters :
| Parameter | Method | Target Threshold |
|---|---|---|
| LogP | HPLC | 2.5–3.5 (optimal membrane permeability) |
| t₁/₂ | Microsomal assay | >30 min (favorable metabolic stability) |
Q. What strategies mitigate challenges in structure-activity relationship (SAR) studies due to the compound’s structural complexity?
Methodological Answer:
- Fragment-based design : Synthesize simplified analogs (e.g., remove oxazole or fluorine) to isolate pharmacophores .
- Crystallographic data : Compare X-ray structures of analogs to identify critical binding motifs .
- Parallel synthesis : Use combinatorial chemistry to generate derivatives with systematic substituent variations (e.g., methyl → ethyl, fluoro → chloro) .
SAR Table :
| Analog | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent | None | 5.2 (EGFR) |
| A | Oxazole → thiazole | 12.8 (reduced activity) |
| B | 3-Fluoro → 3-Chloro | 3.9 (improved potency) |
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across independent studies?
Methodological Answer: Potential causes:
- Assay variability : Differences in ATP concentrations (kinase assays) or endpoint measurements (MTT vs. resazurin) .
- Compound purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity .
Solutions : - Standardized protocols : Adopt CLIA-certified assays with positive/negative controls .
- Inter-lab validation : Collaborate to test the compound under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
